molecular formula C9H5ClF2N2O B1625028 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine CAS No. 219296-24-9

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine

Cat. No.: B1625028
CAS No.: 219296-24-9
M. Wt: 230.6 g/mol
InChI Key: RYLULWDVNWTHMK-UHFFFAOYSA-N
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Description

The chlorodifluoroacetyl (-COCF₂Cl) group at the 3-position introduces unique electronic and steric properties, enhancing lipophilicity and influencing reactivity.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLULWDVNWTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454332
Record name 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219296-24-9
Record name 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the Friedel-Crafts acylation reaction, where the imidazo[1,2-a]pyridine is reacted with chlorodifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

General Reactivity of C3-Functionalized Imidazo[1,2-a]pyridines

The C3 position of imidazo[1,2-a]pyridines is highly reactive due to electron-rich aromaticity. Key reaction types include:

  • Nucleophilic Substitution : Chlorine atoms at C3 (as in 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ) undergo displacement with amines, thiols, or alkoxides under Lewis acid catalysis (e.g., BCl₃ or Y(OTf)₃) .

  • Cross-Coupling Reactions : Palladium or copper catalysis enables Suzuki-Miyaura or Ullmann-type couplings at C3 .

  • Electrophilic Aromatic Substitution : Formylation at C3 via Cu-catalyzed reactions with DMSO/O₂ has been demonstrated .

Chlorodifluoroacetyl Group Reactivity

Though not directly studied in imidazo[1,2-a]pyridines, the chlorodifluoroacetyl moiety (ClCF₂CO-) is known in organic chemistry for:

  • Nucleophilic Acyl Substitution : The chlorine atom can be replaced by nucleophiles (e.g., amines, alcohols) to form amides or esters.

  • Hydrolysis : Under basic conditions, hydrolysis to difluoroacetic acid derivatives may occur.

  • Reduction : LiAlH₄ or catalytic hydrogenation could reduce the carbonyl to a CH₂ group.

Hypothetical Reaction Pathways for 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine

Based on analogous systems, potential reactions include:

Nucleophilic Substitution at the Chlorodifluoroacetyl Group

Reaction TypeConditionsExpected Product
AmidationRNH₂, DIPEA, DMF, 80°C3-(RNHCOCF₂)imidazo[1,2-a]pyridine
AlcoholysisROH, K₂CO₃, THF, reflux3-(ROCOCF₂)imidazo[1,2-a]pyridine

Tandem C3 Functionalization

Y(OTf)₃-catalyzed aza-Friedel–Crafts reactions could enable three-component couplings with aldehydes and amines (e.g., forming C3-alkylated derivatives) .

Challenges and Considerations

  • Steric Hindrance : The bulky CF₂CO group may slow reactions at C3.

  • Electron-Withdrawing Effects : The ClCF₂CO- group reduces electron density, potentially diminishing electrophilic substitution rates.

  • Stability : Hydrolytic sensitivity of the chlorodifluoroacetyl group under protic conditions may require anhydrous reaction setups.

Recommended Experimental Approaches

  • Spectroscopic Characterization : ¹H/¹³C NMR and HRMS to confirm structure post-synthesis.

  • Catalytic Screening : Test BCl₃, Y(OTf)₃, or Cu(OAc)₂ for C3 functionalization .

  • Stability Studies : Monitor degradation under acidic/basic conditions via HPLC.

No direct experimental data for this compound exists in the reviewed literature. Further investigations using specialized databases (Reaxys, SciFinder) or targeted synthetic studies are recommended to elucidate its precise reactivity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Agents

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. Specifically, compounds derived from this scaffold have been investigated for their ability to act as covalent inhibitors targeting specific mutations in oncogenes, such as KRAS G12C. For instance, a novel derivative was synthesized and demonstrated potent activity against KRAS G12C-mutated cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

1.2 Anthelmintic Activity

Research has also focused on the synthesis of imidazo[1,2-a]pyridine-based compounds for their anthelmintic properties. These compounds were tested against the livestock parasite Haemonchus contortus, where some derivatives exhibited significant paralysis effects at low concentrations. This suggests that they could serve as effective alternatives to traditional anthelmintics .

1.3 Antimicrobial Properties

Additionally, certain imidazo[1,2-a]pyridine analogues have shown promising activity against multidrug-resistant strains of tuberculosis (MDR-TB). Compounds were evaluated for their in vitro efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties .

Agricultural Applications

2.1 Herbicides and Pesticides

The unique chemical structure of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine makes it a candidate for use in agrochemicals. Its ability to interfere with biological processes in pests can be harnessed to develop new herbicides or pesticides that are effective yet environmentally friendly. The chlorodifluoroacetyl moiety may enhance the compound's lipophilicity and biological activity, making it suitable for agricultural applications.

Synthesis and Chemical Reactions

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including copper-catalyzed reactions that allow for the incorporation of difluorinated groups into imidazo[1,2-a]pyridine frameworks . Such synthetic strategies are crucial for developing derivatives with enhanced biological activities.

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Studies have shown that modifications at different positions on the imidazo ring can significantly affect biological activity and selectivity towards specific targets .

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

The chlorodifluoroacetyl group impacts solubility, acidity, and fluorescence:

Compound Name Molecular Weight Density (g/cm³) pKa Fluorescence Reference
3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine 210.16 1.27 (predicted) 3.33 Not reported
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 230.14 1.59 (predicted) -0.95 Low (acidic group)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid 286.71 Not reported Not reported Not reported
3-Nitroimidazo[1,2-a]pyridine derivatives ~220–250 Not reported Not reported Nitro group quenches fluorescence
  • Lipophilicity : The -COCF₂Cl group likely increases logP compared to acetyl (-COCH₃) or carboxylic acid (-COOH) analogs, enhancing membrane permeability .
  • Acidity : The electron-withdrawing nature of -COCF₂Cl may lower pKa relative to methyl or ethyl substituents, affecting ionization in physiological conditions .

Biological Activity

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 219296-24-9
  • Molecular Formula : C₇H₄ClF₂N₃O
  • Molecular Weight : 207.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds within the imidazo[1,2-a]pyridine class can inhibit key enzymes involved in disease pathways. For instance, studies have shown that derivatives can act as inhibitors of certain kinases and phosphodiesterases, leading to altered signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies highlight the compound's potential against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, indicating effective inhibition at low concentrations (as low as 0.03 μM) against Mtb strains .

Biological Activity Data Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of Mtb growth
AnthelminticTargeting cholinergic receptors in parasites
Enzyme InhibitionModulation of kinase activity
AnticancerInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted by Abrahams et al. identified four imidazo[1,2-a]pyridine derivatives with significant activity against Mtb. The lead compound demonstrated an MIC of 0.004 μM against replicating Mtb and was non-toxic to human cell lines (VERO and HeLa) . This suggests a favorable therapeutic window for further development.

Case Study 2: Anthelmintic Activity

In another investigation focused on livestock parasites, a series of imidazo[1,2-a]pyridine compounds were synthesized and tested for their anthelmintic properties. The most active derivative displayed paralysis in Haemonchus contortus larvae at concentrations as low as 31.25 µM, showcasing its potential as a novel anthelmintic agent .

Structure-Activity Relationship (SAR)

Explorations into the SAR of imidazo[1,2-a]pyridine derivatives have revealed that modifications at specific positions on the ring structure can significantly enhance biological activity. For example, introducing various substituents at the 3-position has been shown to improve potency against both bacterial and parasitic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine
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3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine

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